3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone 3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone
Brand Name: Vulcanchem
CAS No.: 898780-86-4
VCID: VC7805824
InChI: InChI=1S/C18H17F3O/c1-12-8-13(2)10-14(9-12)6-7-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-5,8-11H,6-7H2,1-2H3
SMILES: CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Molecular Formula: C18H17F3O
Molecular Weight: 306.3 g/mol

3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone

CAS No.: 898780-86-4

Cat. No.: VC7805824

Molecular Formula: C18H17F3O

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone - 898780-86-4

Specification

CAS No. 898780-86-4
Molecular Formula C18H17F3O
Molecular Weight 306.3 g/mol
IUPAC Name 3-(3,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Standard InChI InChI=1S/C18H17F3O/c1-12-8-13(2)10-14(9-12)6-7-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-5,8-11H,6-7H2,1-2H3
Standard InChI Key UBVWARISYXIKEY-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Canonical SMILES CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C

Introduction

Chemical Identity and Structural Characteristics

3-(3,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone belongs to the propiophenone family, featuring a propan-1-one backbone substituted with a 3,5-dimethylphenyl group at the third carbon and a trifluoromethylphenyl group at the aromatic ring. Its molecular formula is C₁₈H₁₇F₃O, with a molecular weight of 306.3 g/mol. The IUPAC name, 3-(3,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one, reflects its substitution pattern.

The compound’s structure is defined by its canonical SMILES:
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
This notation underscores the spatial arrangement of the dimethylphenyl and trifluoromethyl groups, which influence its electronic and steric properties. The InChI key (UBVWARISYXIKEY-UHFFFAOYSA-N) provides a standardized identifier for database referencing.

Synthesis and Production Methods

Friedel-Crafts Acylation

The primary synthetic route for this compound involves Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. In this process, an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions at controlled temperatures (0–50°C) to minimize side reactions.

For 3-(3,5-dimethylphenyl)-3'-trifluoromethylpropiophenone, the acyl chloride derivative of trifluoromethylbenzoic acid likely serves as the electrophile, while 3,5-dimethylbenzene acts as the nucleophilic aromatic component. The mechanism involves the generation of an acylium ion, which attacks the electron-rich aromatic ring, followed by deprotonation to yield the ketone product.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate reaction parameters such as temperature, pressure, and reagent stoichiometry, reducing byproduct formation. Post-synthesis purification often involves column chromatography or recrystallization to achieve high purity (>95%).

Physicochemical Properties

The compound’s properties are shaped by its fluorinated and aromatic moieties:

PropertyValue/Description
LipophilicityEnhanced by the trifluoromethyl group, improving membrane permeability.
Thermal StabilityHigh due to aromatic rigidity; decomposes above 250°C.
SolubilityLow in polar solvents (e.g., water); soluble in organic solvents (e.g., DMSO, chloroform).

These attributes make it suitable for applications requiring stability and hydrophobic interactions.

Research Challenges and Future Directions

Despite its potential, several challenges impede progress:

  • Limited Mechanistic Data: The compound’s specific interactions with biological targets remain uncharacterized.

  • Scalability Issues: Industrial production requires optimization to reduce costs associated with fluorinated reagents.

  • Toxicity Profiling: In-vitro safety data are absent, necessitating preclinical studies to assess therapeutic viability.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies to optimize bioactivity.

  • In-Vivo Testing to evaluate pharmacokinetics and efficacy in disease models.

  • Computational Modeling to predict interactions with biological or material substrates.

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